molecular formula C9H10N2O4 B13350237 (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one

(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one

Cat. No.: B13350237
M. Wt: 210.19 g/mol
InChI Key: XGPOTQVNDBYTKG-RCOVLWMOSA-N
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Description

(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one is a chemical compound that features a piperidinone ring substituted with a furan ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents under controlled conditions.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, which may involve the use of catalysts and specific reaction conditions to ensure the correct orientation and attachment.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The furan ring or other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce carbonyl or carboxyl groups.

Scientific Research Applications

(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one: can be compared with other piperidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

(5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one

InChI

InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m0/s1

InChI Key

XGPOTQVNDBYTKG-RCOVLWMOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CO2

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CO2

Origin of Product

United States

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